molecular formula C18H25N3O3S B13447274 N-methyl N-(4-(methylsulfonylamino)phenylethyl) 2-(4-aminophenoxy)ethylamine CAS No. 115256-14-9

N-methyl N-(4-(methylsulfonylamino)phenylethyl) 2-(4-aminophenoxy)ethylamine

Cat. No.: B13447274
CAS No.: 115256-14-9
M. Wt: 363.5 g/mol
InChI Key: YNVRQGXSUGWHSO-UHFFFAOYSA-N
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Description

N-methyl N-(4-(methylsulfonylamino)phenylethyl) 2-(4-aminophenoxy)ethylamine is an organic compound that belongs to the class of amines This compound features a complex structure with multiple functional groups, including amine, sulfonyl, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl N-(4-(methylsulfonylamino)phenylethyl) 2-(4-aminophenoxy)ethylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the sulfonylamino intermediate: This step involves the reaction of 4-aminophenylethylamine with methylsulfonyl chloride under basic conditions to form N-(4-(methylsulfonylamino)phenylethyl)amine.

    Introduction of the phenoxy group: The intermediate is then reacted with 4-aminophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to introduce the phenoxy group.

    Methylation: Finally, the compound is methylated using methyl iodide in the presence of a base like potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl N-(4-(methylsulfonylamino)phenylethyl) 2-(4-aminophenoxy)ethylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-methyl N-(4-(methylsulfonylamino)phenylethyl) 2-(4-aminophenoxy)ethylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-methyl N-(4-(methylsulfonylamino)phenylethyl) 2-(4-aminophenoxy)ethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl and phenoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl N-(4-(methylamino)phenylethyl)amine
  • N-(4-(methylsulfonylamino)phenylethyl)amine
  • 2-(4-aminophenoxy)ethylamine

Uniqueness

N-methyl N-(4-(methylsulfonylamino)phenylethyl) 2-(4-aminophenoxy)ethylamine is unique due to the presence of both sulfonyl and phenoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[2-[2-(4-aminophenoxy)ethyl-methylamino]ethyl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S/c1-21(13-14-24-18-9-5-16(19)6-10-18)12-11-15-3-7-17(8-4-15)20-25(2,22)23/h3-10,20H,11-14,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVRQGXSUGWHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=C(C=C1)NS(=O)(=O)C)CCOC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701138847
Record name N-[4-[2-[[2-(4-Aminophenoxy)ethyl]methylamino]ethyl]phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701138847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115256-14-9
Record name N-[4-[2-[[2-(4-Aminophenoxy)ethyl]methylamino]ethyl]phenyl]methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115256-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[2-[[2-(4-Aminophenoxy)ethyl]methylamino]ethyl]phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701138847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-[2-[[2-(4-aminophenoxy)ethyl]methylamino]ethyl]phenyl]- methanesulfonamide
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